molecular formula C14H26N2O2Si B563520 6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL CAS No. 326496-02-0

6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL

Cat. No.: B563520
CAS No.: 326496-02-0
M. Wt: 282.459
InChI Key: AMPWJIFLTYOKOL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL involves several stepsThe reaction conditions often involve the use of solvents such as chloroform, dichloromethane, and methanol

Chemical Reactions Analysis

6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridin-3-ol core can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, leading to the formation of reduced pyridine derivatives.

    Substitution: The tert-butyldimethylsilyloxyethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in biochemical studies to investigate the interactions of small molecules with biological macromolecules.

    Medicine: Although not used therapeutically, it serves as a model compound in drug discovery and development to study the pharmacokinetics and pharmacodynamics of related structures.

    Industry: It is utilized in the development of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL is not well-documented due to its primary use in research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would vary based on the biological system being studied .

Comparison with Similar Compounds

6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL can be compared with other similar compounds, such as:

    6-[[2-(Tert-butyldimethylsilyloxy)ethyl]amino]pyridin-3-OL: Similar structure but lacks the methyl group on the amino substituent.

    6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-2-OL: Similar structure but with the hydroxyl group at the 2-position instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

6-[2-[tert-butyl(dimethyl)silyl]oxyethyl-methylamino]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2Si/c1-14(2,3)19(5,6)18-10-9-16(4)13-8-7-12(17)11-15-13/h7-8,11,17H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPWJIFLTYOKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696039
Record name 6-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)(methyl)amino]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326496-02-0
Record name 6-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]methylamino]-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326496-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)(methyl)amino]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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